N-(Prop-2-yn-1-yl)-2-(trifluoromethyl)pyridin-4-amine

Description

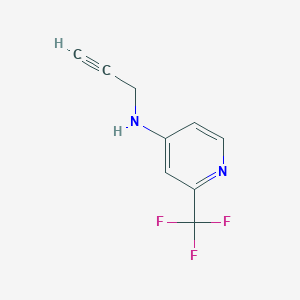

Chemical Structure: The compound features a pyridine ring substituted with a trifluoromethyl group at the 2-position and a propargylamine group (-NH-CH₂-C≡CH) at the 4-position. Its molecular formula is C₉H₇F₃N₂, with a molecular weight of 200.16 g/mol (calculated based on LC-MS m/z 201 [M+H]⁺) .

Synthesis: Synthesized via deprotection of tert-butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate (IVa), yielding the final product as a white solid with >98% purity .

Properties

Molecular Formula |

C9H7F3N2 |

|---|---|

Molecular Weight |

200.16 g/mol |

IUPAC Name |

N-prop-2-ynyl-2-(trifluoromethyl)pyridin-4-amine |

InChI |

InChI=1S/C9H7F3N2/c1-2-4-13-7-3-5-14-8(6-7)9(10,11)12/h1,3,5-6H,4H2,(H,13,14) |

InChI Key |

GSYZZKKNKJYGSS-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC1=CC(=NC=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Boc Protection of 2-Trifluoromethylpyridin-4-amine

The synthesis begins with the protection of the primary amine group in 2-trifluoromethylpyridin-4-amine. This step prevents undesired side reactions during subsequent alkylation. The amine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at room temperature for 18 hours, yielding the Boc-protated intermediate. Purification via extraction with ethyl acetate and evaporation provides the compound in high purity.

Propargylation Reaction

The Boc-protected intermediate undergoes propargylation using propargyl bromide under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates the secondary amine, enabling nucleophilic attack on propargyl bromide. The reaction is stirred for 3 hours at room temperature, followed by extraction with diethyl ether and washing with lithium chloride. Column chromatography using a gradient of petroleum ether and ethyl acetate isolates the propargylated product.

Boc Deprotection to Yield Target Compound

Final deprotection is achieved by treating the propargylated intermediate with trifluoroacetic acid (TFA) in DCM. The Boc group is cleaved within 18 hours at room temperature, and neutralization with saturated sodium carbonate ensures recovery of the free amine. Automated flash chromatography purifies the final product, this compound, which is characterized via ¹H NMR and high-resolution mass spectrometry (HRMS).

Alternative Synthetic Approaches

Direct Alkylation Strategies

Direct alkylation of 2-trifluoromethylpyridin-4-amine with propargyl bromide represents a theoretically simpler route. However, competing over-alkylation and poor regioselectivity necessitate stringent conditions. Preliminary attempts using NaH as a base in THF show moderate success but require rigorous purification to isolate the mono-alkylated product.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of the primary methods:

*Yields for the Boc method are inferred from analogous procedures in source.

Mechanistic Insights and Optimization

The Boc protection method’s success lies in its sequential masking of reactive sites. Deprotonation of the amine by NaH generates a strong nucleophile that selectively attacks propargyl bromide, avoiding polymerization. TFA-mediated deprotection proceeds via acid-catalyzed carbamate cleavage, regenerating the primary amine without degrading the trifluoromethyl group.

Optimization opportunities include:

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-yn-1-yl)-2-(trifluoromethyl)pyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(Prop-2-yn-1-yl)-2-(trifluoromethyl)pyridin-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Prop-2-yn-1-yl)-2-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridine Derivatives

2-Chloro-N-(prop-2-yn-1-yl)-6-(trifluoromethyl)pyridin-4-amine (Vb)

- Structure : Differs by a chlorine substituent at the 6-position of the pyridine ring.

- Molecular Formula : C₈H₅ClF₃N₂.

- Molecular Weight : 234.6 g/mol (m/z 235 [M+H]⁺) .

- Comparison : The chlorine atom increases molecular weight and may enhance steric hindrance or alter electronic properties compared to the parent compound. This substitution could influence binding affinity in biological targets .

N-Benzyl-3-(4-(trifluoromethoxy)phenyl)prop-2-yn-1-amine

- Structure : Pyridine replaced with a benzene ring; trifluoromethoxy (-OCF₃) and propargylamine groups present.

- Synthesis : Prepared via Pd-catalyzed coupling, yielding an orange oil with 86% efficiency .

- Comparison : The absence of a pyridine ring reduces aromatic nitrogen-mediated interactions, while the trifluoromethoxy group introduces distinct electronic effects. The liquid state contrasts with the solid-state properties of the parent compound .

Pyrimidine and Heterocyclic Analogues

2-Chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine

- Structure : Pyrimidine core replaces pyridine.

- Molecular Formula : C₇H₆ClN₃.

- Molecular Weight : 175.6 g/mol .

- The absence of a trifluoromethyl group simplifies synthesis but diminishes metabolic stability .

N-Methyl-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

- Structure : Contains a boronate ester (dioxaborolane) at the 4-position.

- Molecular Formula : C₁₅H₂₅BN₂O₂.

- Applications : Boron-containing compounds are pivotal in Suzuki-Miyaura cross-coupling reactions. The absence of a propargyl group limits click chemistry applications .

N-((1-(4-(Phenylamino)phenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)pyridin-4-amine (Compound 15)

Comparative Data Table

Key Structural and Functional Insights

- Trifluoromethyl Group : Enhances lipophilicity and resistance to oxidative metabolism, critical for drug candidates .

- Propargylamine Moiety : Enables click chemistry for bioconjugation or covalent inhibitor design .

- Heterocyclic Variations : Pyrimidine vs. pyridine alters electronic properties and hydrogen-bonding capacity, impacting target selectivity .

Biological Activity

N-(Prop-2-yn-1-yl)-2-(trifluoromethyl)pyridin-4-amine is a pyridine derivative notable for its unique structural features, including a trifluoromethyl group and a propynyl substituent. These characteristics enhance its potential biological activity, making it a subject of interest in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its interactions with key biological targets, particularly phospholipase A2 (PLA2), and its implications in therapeutic applications.

- Molecular Formula : C9H7F3N2

- Molecular Weight : 200.16 g/mol

- CAS Number : 1857210-16-2

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activities, particularly in the context of inflammation and cancer. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug development.

- Phospholipase A2 Inhibition :

- Preliminary studies suggest that this compound may interact with PLA2, an enzyme involved in inflammatory processes. Inhibition of PLA2 could lead to reduced production of inflammatory mediators, positioning the compound as a potential anti-inflammatory agent .

- Anticancer Properties :

- Pyridine derivatives are often explored for their anticancer properties due to their ability to inhibit signaling pathways involved in cancer cell proliferation. The unique structure of this compound may enhance its efficacy against various cancer types .

Structure Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity:

| Feature | Description |

|---|---|

| Trifluoromethyl Group | Increases lipophilicity and metabolic stability |

| Propynyl Substituent | Enhances reactivity and potential target interactions |

Study on PLA2 Interaction

A study utilizing in silico docking simulations indicated that this compound binds effectively to the active site of PLA2. Further biochemical assays are necessary to validate these findings and elucidate the precise mechanism of action .

Q & A

Q. What are the standard synthetic routes for N-(Prop-2-yn-1-yl)-2-(trifluoromethyl)pyridin-4-amine, and how is purity ensured?

The compound is synthesized via a carbamate intermediate. For example, tert-butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate (IVa) undergoes deprotection to yield the target compound as a white solid (>98% purity) . Purification is achieved via automated flash chromatography (e.g., using PE/EtOAc gradients), and purity is confirmed using LC-MS (m/z: 201 [M+H]⁺) and ¹H-NMR spectroscopy .

Q. What spectroscopic methods are used to characterize this compound?

Key analytical techniques include:

Q. What are the documented biological activities of this compound?

In preclinical studies, derivatives of this compound act as inverse agonists of PqsR, a quorum-sensing regulator in Pseudomonas aeruginosa. When combined with tobramycin, it potentiates biofilm eradication (in vitro models) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield while minimizing byproducts?

- Catalyst selection : Use bases like 3-picoline or 3,5-lutidine to enhance reaction efficiency .

- Reaction monitoring : Employ real-time LC-MS to track intermediate formation and adjust reaction time/temperature .

- Purification : Optimize flash chromatography gradients (e.g., hexane/EtOAc) to isolate the product from unreacted starting materials .

Q. How does the trifluoromethyl group influence the compound’s electronic properties?

The electron-withdrawing trifluoromethyl group increases the pyridine ring’s electrophilicity, enhancing interactions with biological targets (e.g., bacterial enzymes). Computational studies (DFT) or Hammett substituent constants (σₚ values) can quantify this effect .

Q. How to address discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic profiling : Measure plasma protein binding and free fraction using equilibrium dialysis .

- Pharmacodynamic markers : Use biomarkers (e.g., bacterial load reduction in biofilm models) to correlate exposure and effect .

- Dosing regimens : Adjust dosing intervals to maintain plasma concentrations above the minimum inhibitory concentration (MIC) .

Q. What experimental strategies resolve structural ambiguities in derivatives?

- X-ray crystallography : Determine crystal structures of intermediates (e.g., carbamate IVa) .

- 2D NMR (COSY, HSQC) : Assign proton and carbon signals in complex derivatives (e.g., triazole-linked analogs) .

Methodological Considerations

| Parameter | Example | Reference |

|---|---|---|

| Synthesis yield | >98% via tert-butyl carbamate deprotection | |

| LC-MS conditions | Electrospray ionization (ESI), positive mode, C18 column | |

| Biofilm assay | Static P. aeruginosa biofilm model with tobramycin synergy testing |

Notes

- Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed data.

- Structural analogs (e.g., triazole derivatives) should be characterized rigorously to avoid misinterpretation of bioactivity .

- Contradictory data (e.g., enzyme vs. cell-based assays) require orthogonal validation methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.